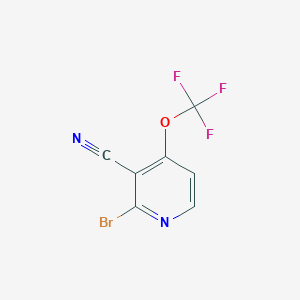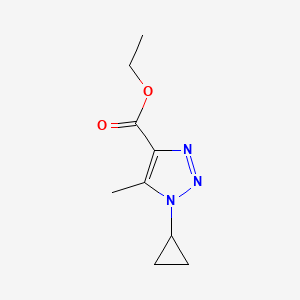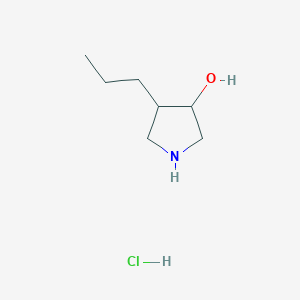
4-Propylpyrrolidin-3-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylpyrrolidin-3-ol;hydrochloride is a chemical compound belonging to the class of organic compounds known as pyrrolidines. It is characterized by a pyrrolidine ring, a five-membered lactam, with a hydroxyl group at the third position and a propyl group at the fourth position, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Reduction of Pyrrolidin-3-one: The compound can be synthesized by the reduction of pyrrolidin-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group with a propylamine under acidic conditions.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to achieving the desired product.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be used to synthesize the compound from its oxidized forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions and nucleophiles such as alkyl halides are typically employed.
Major Products Formed:
Oxidation: Pyrrolidin-3-one, pyrrolidin-3-carboxylic acid.
Reduction: 4-Propylpyrrolidin-3-ol.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
4-Propylpyrrolidin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 4-Propylpyrrolidin-3-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the propyl group can interact with hydrophobic regions of target molecules. The exact mechanism depends on the specific application and the biological or chemical system .
Comparison with Similar Compounds
3-Pyrrolidinol: Similar structure but lacks the propyl group.
4-Butylpyrrolidin-3-ol: Similar structure with a butyl group instead of a propyl group.
Pyrrolidin-3-one: Oxidized form of 4-Propylpyrrolidin-3-ol.
Uniqueness: 4-Propylpyrrolidin-3-ol;hydrochloride is unique due to its specific combination of a pyrrolidine ring with a propyl group, which influences its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
4-propylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H |
InChI Key |
FECIVVIUQJHLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNCC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


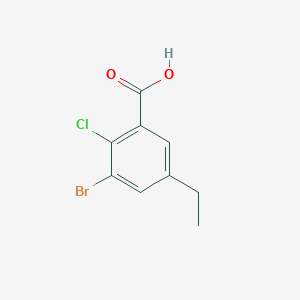
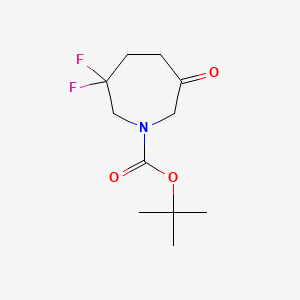
![[(2R,3S,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15361759.png)
![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)
![Ethyl 3-amino-6,7-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B15361776.png)
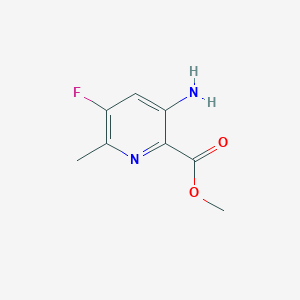
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)
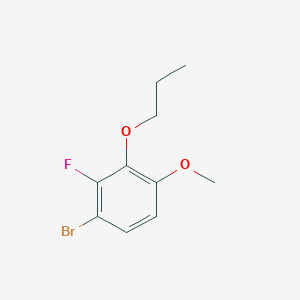

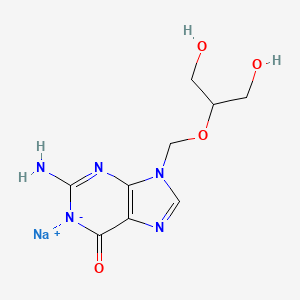
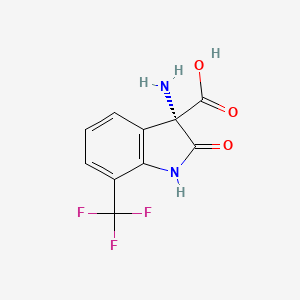
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
